molecular formula C10H9NO2 B2761229 2-(5-Isoxazolyl)-4-methylphenol CAS No. 104516-57-6; 164171-56-6

2-(5-Isoxazolyl)-4-methylphenol

Cat. No.: B2761229
CAS No.: 104516-57-6; 164171-56-6
M. Wt: 175.187
InChI Key: OZKYVNKXVHASGF-UHFFFAOYSA-N
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Description

2-(5-Isoxazolyl)-4-methylphenol (CAS: 164171-56-6) is an isoxazole derivative with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol . Its structure features a phenol group substituted at the 4-position with a methyl group and at the 2-position with a 5-isoxazolyl moiety. Key physicochemical properties include:

  • Melting Point: 175–177°C
  • SMILES: CC1=CC(=C(C=C1)O)C2=CC=NO2
  • InChIKey: OZKYVNKXVHASGF-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted values range from 134.7 Ų ([M+H]⁺) to 148.9 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .

The compound is classified as an irritant (Hazard Code Xi) and is utilized in agrochemical and pharmaceutical research due to its heterocyclic framework .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-(1,2-oxazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7-2-3-9(12)8(6-7)10-4-5-11-13-10/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKYVNKXVHASGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164171-56-6
Record name 2-(5-Isoxazolyl)-4-methylphenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Comparison with Similar Compounds

2-(1H-1,3-Benzodiazol-2-yl)-4-methylphenol

  • Structure : Replaces the isoxazole ring with a benzimidazole group.
  • The methyl group at the 4-position introduces steric hindrance, altering electrophilic substitution pathways compared to the isoxazole derivative .
  • Applications : Versatile in catalysis and medicinal chemistry due to hydrogen-bonding capabilities .

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid

  • Structure : Features a methoxyphenyl group and a carboxylic acid substituent on the isoxazole ring.
  • The carboxylic acid group enhances solubility in polar solvents, whereas the phenol group in the target compound offers milder acidity .
  • Applications : Studied for antitumor activity via aurora kinase inhibition .

5-(4-Methylphenyl)isothiazole

  • Structure : Replaces the isoxazole oxygen with sulfur, forming an isothiazole ring.
  • Key Differences: The sulfur atom increases electron-withdrawing effects, altering reactivity in nucleophilic substitutions . Molecular formula C₁₀H₉NS (vs. C₁₀H₉NO₂) results in distinct mass spectrometry profiles .
  • Applications: Potential use in agrochemicals due to sulfur’s redox activity .

2-(Benzo[d]oxazol-2-yl)-4-methylphenol

  • Structure: Incorporates a benzoxazole ring fused to the phenol group.
  • Key Differences :
    • The benzoxazole framework enhances fluorescence properties, making it suitable for optical materials .
    • Compared to the isoxazole derivative, the fused ring system increases rigidity and thermal stability .

Tabulated Comparison of Key Properties

Compound Molecular Formula Melting Point (°C) CCS ([M+H]⁺, Ų) Key Functional Groups Applications
2-(5-Isoxazolyl)-4-methylphenol C₁₀H₉NO₂ 175–177 134.7 Phenol, Isoxazole Agrochemicals, Pharma
2-(1H-1,3-Benzodiazol-2-yl)-4-methylphenol C₁₃H₁₁N₂O N/A N/A Phenol, Benzimidazole Catalysis, Materials
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid C₁₂H₁₁NO₄ N/A N/A Methoxy, Carboxylic Acid Antitumor Agents
5-(4-Methylphenyl)isothiazole C₁₀H₉NS N/A N/A Isothiazole Agrochemicals
2-(Benzo[d]oxazol-2-yl)-4-methylphenol C₁₃H₁₁NO₂ N/A N/A Phenol, Benzoxazole Optical Materials

Q & A

Q. How can researchers address batch-to-batch variability in synthetic yields or purity?

  • Methodology :
  • DoE Optimization : Use factorial design to test variables (e.g., temperature, catalyst loading).
  • QC Protocols : Implement strict HPLC purity thresholds (>95%) and NMR validation for each batch .

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